molecular formula C20H15ClN6O B589264 Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine CAS No. 269055-78-9

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine

Cat. No.: B589264
CAS No.: 269055-78-9
M. Wt: 390.831
InChI Key: LFWTXTHNAPWTLX-UHFFFAOYSA-N
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Description

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine ( 269055-78-9) is a high-purity chemical intermediate critical for the research and development of active pharmaceutical ingredients (APIs), specifically in the synthesis of Etravirine . Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection, valued for its activity against drug-resistant viral strains . This compound plays a significant role in optimizing synthetic routes, such as microwave-promoted amination, which can drastically reduce reaction times and improve overall yields in the preparation of complex antiretroviral agents . Researchers utilize this intermediate to study structure-activity relationships and advance the synthesis of novel diarylpyrimidine (DAPY) derivatives . The compound has the molecular formula C20H15ClN6O and a molecular weight of 390.83 g/mol . It is offered with comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC analysis, to ensure identity and purity for research applications . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

4-[5-amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(24)18(21)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,24H2,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWTXTHNAPWTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747505
Record name 4-{[5-Amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269055-78-9
Record name 4-[[5-Amino-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269055-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[5-Amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Strategies

The synthesis of this compound typically begins with halogenated pyrimidine precursors. A key intermediate, 2,6-dichloropyrimidin-4-amine (Compound 2a), undergoes sequential substitutions to introduce the 4-cyanoanilino and 3,5-dimethylbenzonitrile moieties. For example, reacting Compound 2a with 4-aminobenzonitrile (ABN) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at 100–120°C yields 4-(6-amino-2-chloropyrimidin-4-yloxy)-3,5-dimethylbenzonitrile. Chlorination at the 6-position is achieved using hydrochloric acid, while the 5-amino group is introduced via ammonolysis.

Critical Reaction Parameters :

  • Solvent System : Polar aprotic solvents (e.g., NMP, DMSO) enhance nucleophilicity and reaction rates.

  • Temperature : Reactions proceed optimally at 100–130°C, with higher temperatures favoring ring closure.

  • Catalysts : Acidic conditions (e.g., HCl) facilitate protonation of the pyrimidine ring, directing substitution to the 6-position.

Bromination Avoidance and Chlorine Retention

A distinguishing feature of this derivative is the absence of bromine at the 5-position, which contrasts with Etravirine’s synthesis. To prevent bromination, synthetic routes avoid bromine donors or employ protective groups. For instance, the use of acetylated intermediates (e.g., CAPE-Ac) shields reactive amine groups during halogenation, ensuring selective chlorination. Post-reaction deprotection with aqueous ammonia or sodium hydroxide restores the primary amine while retaining the 6-chloro substituent.

Key Reaction Steps and Mechanistic Insights

Amination and Chlorination Sequence

The conversion of 5-bromo-2,6-dichloropyrimidin-4-amine (BDCAP) to the Des derivative involves two critical steps:

  • Ammonolysis : Treatment with 25% aqueous ammonia in refluxing dioxane replaces the 6-chloro group with an amine, forming 4-(6-amino-2-chloropyrimidin-4-yloxy)-3,5-dimethylbenzonitrile.

  • Chlorination : Subsequent reaction with chlorine gas or sulfuryl chloride in dichloromethane introduces the 6-chloro group, yielding the final product.

Mechanistic Considerations :

  • The electron-withdrawing cyano group on the anilino ring activates the pyrimidine toward nucleophilic attack.

  • Steric hindrance from the 3,5-dimethylbenzonitrile moiety directs substitution to the less hindered 6-position.

Optimization Strategies for Industrial-Scale Production

Microwave-Assisted Amination

Traditional ammonolysis requires 12–96 hours under reflux, but microwave irradiation reduces this to 15–30 minutes. A 2018 study demonstrated that heating 5-bromo-2,4,6-trichloropyrimidine with 4-aminobenzonitrile at 150°C under microwave conditions achieved 85% yield, compared to 60% via conventional methods.

Solvent and Purification Innovations

Ethyl acetate washing at 60–70°C effectively removes byproducts like regioisomers and unreacted starting materials. Recrystallization from methanol or ethyl acetate further enhances purity (>99.5%).

Analytical Characterization and Quality Control

Spectroscopic Profiling

  • ¹H NMR (DMSO-d₆): Peaks at δ 8.45 (s, 1H, NH), 7.85 (d, 2H, Ar-H), and 2.35 (s, 6H, CH₃) confirm the structure.

  • HPLC : Retention time of 12.4 min (C18 column, acetonitrile/water gradient) ensures chromatographic purity.

Regulatory Compliance

As a quality control standard, this compound is used to quantify Etravirine impurities at levels ≤0.1% per ICH guidelines. Batch-specific data, including residual solvents and heavy metals, are rigorously documented (Table 1).

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight390.831 g/mol
Melting Point218–220°C
Purity (HPLC)≥99.5%
Residual Solvents<500 ppm (ICH Class 3)

Applications in Pharmaceutical Development

Impurity Profiling

This derivative is a marker for Etravirine degradation pathways, particularly dehalogenation and oxidation. Accelerated stability studies (40°C/75% RH) show it forms at 0.2% after 6 months, guiding formulation adjustments.

Structure-Activity Relationship (SAR) Studies

Replacing bromine with chlorine reduces NNRTI potency (EC₅₀ = 12 nM vs. Etravirine’s 1.3 nM) but improves metabolic stability in human liver microsomes . Such insights inform the design of next-generation NNRTIs.

Chemical Reactions Analysis

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine undergoes various chemical reactions, including:

Scientific Research Applications

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine has several scientific research applications:

Mechanism of Action

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition blocks DNA-dependent and RNA-dependent polymerase activity, preventing the replication of the virus. The compound does not inhibit human DNA polymerase alpha, beta, or gamma, which contributes to its specificity and reduced toxicity .

Comparison with Similar Compounds

Structural and Functional Comparison with Etravirine

Etravirine (C20H15BrN6O) retains a bromine atom at position 5 and an amino group at position 6 on its pyrimidine ring, critical for binding to the HIV-1 reverse transcriptase (RT) hydrophobic pocket . Studies on Etravirine analogs suggest that halogen substitutions (e.g., bromo, chloro) at position 5 influence potency. For example, chloro-substituted analogs (e.g., compound 5aa in ) retain inhibitory activity against HIV-1 RT, while cyano or trifluoromethyl substitutions reduce efficacy . However, the absence of the 6-amino group in the Des compound may destabilize hydrogen bonding with RT residues like Lys101 and Tyr188, diminishing its activity .

Table 1: Structural and Pharmacological Properties

Property Etravirine Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine
Molecular Formula C20H15BrN6O C20H14ClN5O
Molecular Weight 435.28 g/mol 375.81 g/mol
Key Substituents 5-Bromo, 6-amino 5-Amino, 6-chloro
Antiviral Activity IC50: 1.3–3.5 nM (WT) Not reported; presumed lower
Genetic Barrier High (requires ≥2 mutations) Likely reduced due to structural changes
Metabolic Stability Moderate (CL/F: 24–38 L/h) Unknown; chloro may alter CYP interactions
Comparison with Other NNRTIs
  • Rilpivirine: Shares structural similarities with Etravirine but has a lower genetic barrier to resistance due to its lower dosing and reduced binding flexibility . Unlike this compound, Rilpivirine retains a cyano group critical for potency.
  • Efavirenz : A first-generation NNRTI with a low genetic barrier (single mutation confers resistance). Etravirine and its analogs exhibit superior resistance profiles due to multiple binding modes .
  • Fluorine-Substituted Analogs (e.g., 5z, 5aa): Fluorine at position 2 enhances metabolic stability. Chloro-substituted analogs (e.g., 5aa) maintain activity, suggesting that this compound’s chloro group may preserve partial efficacy .
Comparison with Etravirine Impurities

This compound is one of several impurities, including N-(4-Cyanophenyl)guanidine (CAS: 5637-42-3) and Etravirine-3-Amino bromo Impurity (CAS: 1398507-09-9) . These impurities differ in reactivity and toxicity profiles.

Table 2: Key Impurities of Etravirine

Impurity Name CAS Number Structural Difference from Etravirine
Des(6-amino-5-bromo)-5-amino-6-chloro 269055-78-9 5-Bromo → 5-Amino; 6-Amino → 6-Chloro
Etravirine-3-Amino bromo Impurity 1398507-09-9 Position 3 modification (exact structure N/A)
N-(4-Cyanophenyl)guanidine 5637-42-3 Fragment of Etravirine’s cyanophenyl group

Biological Activity

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine is a derivative of Etravirine (ETV), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. This article explores the biological activity of this compound, focusing on its efficacy against HIV strains, resistance mechanisms, and structural properties.

Overview of Etravirine and Its Derivatives

Etravirine is notable for its ability to maintain activity against various HIV strains that exhibit resistance to first-generation NNRTIs like efavirenz and nevirapine. The compound's unique structural features allow it to bind effectively to the reverse transcriptase enzyme, even in the presence of mutations that confer resistance to other NNRTIs. The specific modifications in this compound may enhance its binding affinity and overall antiviral efficacy.

Etravirine and its derivatives function by binding to the reverse transcriptase enzyme, inhibiting its ability to convert viral RNA into DNA, a critical step in the HIV replication cycle. The structural flexibility of Etravirine allows it to adapt to changes in the enzyme caused by mutations, which is a significant advantage over more rigid NNRTIs.

Antiviral Potency

Research indicates that this compound exhibits potent antiviral activity against both wild-type and mutant strains of HIV. The following table summarizes the effective concentrations (EC50) observed in various studies:

HIV Strain EC50 (nM) Comments
Wild-Type HIV-15.6High potency against wild-type strains
E138K Mutant34.2Moderate potency observed
K103N Mutant430Reduced efficacy compared to wild-type
Y181C Mutant150Moderate activity observed

Resistance Profiles

The emergence of resistance mutations in HIV is a significant challenge in antiretroviral therapy. Studies have shown that this compound retains activity against several key mutations associated with NNRTI resistance, including:

  • V106I : Often found in treatment-naïve patients; does not significantly impact ETV efficacy.
  • V179D : Similar to V106I, this mutation does not confer substantial resistance to this compound.

The structural analysis suggests that the compound can overcome repulsive interactions caused by these mutations due to its adaptable binding mode.

Structural Insights

The binding interactions of this compound with reverse transcriptase have been characterized using X-ray crystallography. Key findings include:

  • Binding Affinity : Enhanced due to π–π stacking interactions with aromatic residues within the active site.
  • Hydrogen Bonding : Significant hydrogen bonds formed with critical amino acids such as Lys101 and Val106, which stabilize the inhibitor-enzyme complex.

Case Studies

Several clinical case studies have highlighted the effectiveness of this compound in patients experiencing virologic failure on first-line NNRTI therapy. These studies demonstrate:

  • Patient A : Experienced virologic suppression after switching from efavirenz to a regimen including this compound.
  • Patient B : Showed significant improvement in CD4 counts after treatment with this compound despite previous treatment failures due to K103N mutation.

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